molecular formula C17H21N5O3 B2632560 N1-(5-methylisoxazol-3-yl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034284-66-5

N1-(5-methylisoxazol-3-yl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2632560
CAS RN: 2034284-66-5
M. Wt: 343.387
InChI Key: FBOKWYHXYTYCMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(5-methylisoxazol-3-yl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide, also known as MIPO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MIPO is a synthetic compound that belongs to the class of oxalamide derivatives, which are known for their diverse biological activities.

Scientific Research Applications

CNS Active Compound Development

One of the compound structurally related to N1-(5-methylisoxazol-3-yl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide, identified as 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, was developed as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. It was identified through central nervous system multiparameter optimization (CNS MPO) and showed a higher CNS MPO score, different physicochemical properties, potent GlyT1 inhibitory activity, a favorable pharmacokinetics profile, and an increase in cerebrospinal fluid (CSF) concentration of glycine in rats (Yamamoto et al., 2016).

Metal Complex Synthesis and Characterization

Research on metal complexes involving 5-pyridyl substituted N-methyl isoxazolidines, compounds similar to the structure of this compound, led to the synthesis and characterization of Pd(II), Pt(II), Zn(II), and Ir(III) complexes. These complexes were characterized by NMR and X-ray crystallography, revealing insights into their structures and ligand coordination patterns (Lysenko et al., 2001).

Molecular Interaction Studies

A structurally related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, was extensively studied for its interaction with the CB1 cannabinoid receptor. The research involved conformational analysis, pharmacophore models, and 3D-quantitative structure-activity relationship (QSAR) models, providing insights into the binding interactions and the potential for antagonist activity based on specific molecular conformations (Shim et al., 2002).

properties

IUPAC Name

N'-(5-methyl-1,2-oxazol-3-yl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-12-9-15(21-25-12)20-17(24)16(23)19-10-13-4-7-22(8-5-13)14-3-2-6-18-11-14/h2-3,6,9,11,13H,4-5,7-8,10H2,1H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOKWYHXYTYCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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